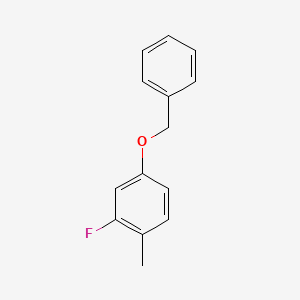

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Description

BenchChem offers high-quality 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUOTIYFHHBLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Fluorinated Building Block

An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 2-fluoro-4-(benzyloxy)toluene, is a halogenated aromatic ether. While specific peer-reviewed studies on this compound are not abundant, its structural motifs—a fluorotoluene core and a benzyl ether protecting group—position it as a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly for professionals in drug discovery and materials science. The strategic placement of the fluorine atom and the versatility of the benzyl ether make this compound a key building block for creating more complex molecular architectures. The insights provided herein are derived from established chemical principles and data from structurally related molecules, offering a robust framework for its utilization in research and development.

Compound Identification and Physicochemical Profile

| Property | Value | Source/Method |

| CAS Number | 1036724-56-7 | Chemical Suppliers |

| Molecular Formula | C₁₄H₁₃FO | Calculated |

| Molecular Weight | 216.25 g/mol | Calculated |

| IUPAC Name | 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene | IUPAC Nomenclature |

| Synonyms | 2-Fluoro-4-(benzyloxy)toluene | Common Alternate |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Inferred |

Strategic Synthesis: The Williamson Etherification Pathway

The most logical and industrially scalable approach for the synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is the Williamson ether synthesis.[1][2] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3] In this case, the readily available 3-fluoro-4-methylphenol is deprotonated to form a potent nucleophile, which then displaces a halide from a benzyl halide.

The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but not so harsh as to cause side reactions. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

3-Fluoro-4-methylphenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylphenol and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

-

Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter the solid potassium carbonate and rinse with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Caption: Williamson Ether Synthesis Workflow.

The Role of Fluorine in Drug Design and Development

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of drug candidates.[4][5] The presence of the fluorine atom in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene imparts specific characteristics that are highly desirable in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the in vivo half-life of a drug.[6]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a biological target, potentially increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.

-

Conformational Control: The size and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be leveraged to lock it into a bioactive shape.

Caption: Role as a synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is not widely available, prudent laboratory practices dictate handling it with care, based on the known hazards of its constituent classes (aromatic ethers, fluorinated hydrocarbons).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and sources of ignition. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving similar organic compounds.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene stands out as a strategically designed synthetic intermediate. Although not extensively characterized in the primary literature, its value lies in the predictable and high-yielding synthesis via the Williamson etherification and the advantageous properties conferred by its fluorinated aromatic core. For researchers in drug development and materials science, this compound offers a reliable starting point for the synthesis of novel molecules with tailored electronic, metabolic, and binding properties. This guide provides the foundational knowledge and practical protocols necessary to effectively and safely incorporate this versatile building block into a variety of synthetic programs.

References

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.

-

Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate. [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

-

Elan Chemical. (2017). Safety Data Sheet. [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

Dave Explains. (2018). Williamson Ether Synthesis. [Link]

-

University of Texas at Dallas. Williamson Ether Synthesis. [Link]

-

NIST. Benzene, fluoro-. [Link]

-

Connect Products B.V. Safety data sheet. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. elan-chemical.com [elan-chemical.com]

An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to propose a robust synthetic route, detailed characterization methodologies, and an exploration of its potential utility in research and development.

Introduction: The Strategic Importance of Fluorinated Aromatic Ethers

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a benzyloxy (phenylmethoxy) group attached to a benzene ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it an intriguing building block for more complex chemical entities.

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The benzyloxy group serves as a common and versatile protecting group for phenols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization. The methyl group can also influence the electronic and steric environment of the aromatic ring.

This guide will provide a theoretical and practical framework for the synthesis, purification, and characterization of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, enabling researchers to access and utilize this compound in their scientific endeavors.

Physicochemical Properties

The predicted physicochemical properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are summarized in the table below. These values are estimated based on the known properties of its structural components, such as 4-fluorotoluene.[3][4]

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C₁₄H₁₃FO | - |

| Molecular Weight | 216.25 g/mol | - |

| Appearance | Colorless to light yellow oil or low melting solid | General observation for similar aromatic ethers |

| Boiling Point | > 250 °C (estimated) | Extrapolated from similar structures |

| LogP (Octanol/Water) | ~4.0 (estimated) | Crippen's method based on fragments |

| CAS Number | 123846-37-5 | - |

Proposed Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

A plausible and efficient synthetic route to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene involves the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The proposed starting material is 3-fluoro-4-methylphenol.

Caption: Proposed synthetic pathway for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene via Williamson ether synthesis.

Experimental Protocol

Materials:

-

3-fluoro-4-methylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methylphenol (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 equivalents). The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thus increasing the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol without causing significant side reactions.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates the complete consumption of the starting material.[5]

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Proposed Characterization Methods

The identity and purity of the synthesized 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene can be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are presented below. These predictions are based on established substituent effects and data from analogous compounds.[6]

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.50 | m | 5H | Phenyl-H of benzyloxy group |

| ~6.90 | d | 1H | Aromatic-H ortho to methyl |

| ~6.80 | dd | 1H | Aromatic-H ortho to fluorine |

| ~5.05 | s | 2H | -O-CH₂-Ph |

| ~2.20 | s | 3H | -CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-F |

| ~155 | C-O |

| ~137 | Quaternary C of benzyloxy group |

| ~128.6, 128.0, 127.5 | Phenyl-C of benzyloxy group |

| ~125 | C-CH₃ |

| ~115 (d) | Aromatic C-H |

| ~113 (d) | Aromatic C-H |

| ~105 (d) | Aromatic C-H |

| ~70 | -O-CH₂-Ph |

| ~16 | -CH₃ |

Predicted ¹⁹F NMR (376 MHz, CDCl₃): A single peak is expected in the typical range for an aryl fluoride, likely around -115 to -125 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (C₁₄H₁₃FO), the expected molecular ion peak [M]⁺ would be at m/z = 216.09. A significant fragment ion at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺, is also anticipated.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3030 | C-H stretch | Aromatic |

| ~2920, 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-F stretch | Aryl fluoride |

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are not yet documented, its structural features suggest several areas of potential utility:

-

Scaffold for Bioactive Molecules: This compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be deprotected to reveal a phenol for further derivatization.

-

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, this molecule can be used as a building block to systematically probe the effect of fluorine substitution on the biological activity of a lead compound.

-

Precursor for Polymers and Materials: The aromatic nature and the potential for functionalization make this compound a candidate for the synthesis of novel polymers or functional materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related compounds such as 2-fluorotoluene and other aromatic ethers, this compound should be considered a potential irritant to the skin, eyes, and respiratory system.[9][10] It may also be flammable. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a valuable, though currently under-explored, chemical entity. This guide provides a comprehensive roadmap for its synthesis via a robust Williamson ether synthesis, its characterization using standard spectroscopic techniques, and an outlook on its potential applications. By providing this foundational knowledge, we hope to facilitate further research and unlock the potential of this and other novel fluorinated compounds in various scientific disciplines.

References

- Schoultz, B. W., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28.

- Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802–o803.

- Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 16(4), 565-569.

- da Silva, A. B., et al. (2015). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. RSC Advances, 5(82), 67023-67035.

- Supporting Information for various chemical syntheses. (n.d.).

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Saeed, A., et al. (2010). 1,4-Bis(fluoro-meth-yl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133.

- Sharma, P., & Sharma, R. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3549-3554.

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene (Senior Honors Projects, 2010-current). James Madison University.

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.

-

PubChem. (n.d.). 2-Fluorotoluene. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Supporting Information - Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.

-

PubChem. (n.d.). 1-Fluoro-2-methyl-4-(pent-4-en-1-yl)benzene. Retrieved from [Link]

- Beilstein Journals. (n.d.).

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

- Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 4. Benzene, 1-fluoro-4-methyl- (CAS 352-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Introduction

In the landscape of synthetic organic chemistry and drug discovery, the precise characterization of novel compounds is a cornerstone of rigorous scientific practice. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a substituted aromatic ether, represents a class of molecules that are pivotal as intermediates and building blocks in the synthesis of more complex chemical entities. The fundamental starting point for the characterization of any chemical compound is the accurate determination of its molecular weight. This guide provides a comprehensive overview of both the theoretical calculation and the experimental determination of the molecular weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the primary analytical techniques employed for this purpose, elucidating the causality behind the choice of methodologies and presenting self-validating protocols. We will explore mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis, providing both the theoretical underpinnings and practical, field-proven insights into their application.

Theoretical Molecular Weight

The first step in characterizing a molecule is to calculate its theoretical molecular weight from its molecular formula. This provides a benchmark against which all experimental data are compared.

Molecular Formula Derivation

The systematic name "2-Fluoro-1-methyl-4-(phenylmethoxy)benzene" allows for the unambiguous deduction of its molecular structure and, consequently, its molecular formula.

-

Benzene: A core six-carbon aromatic ring.

-

1-methyl: A methyl group (-CH₃) at position 1.

-

2-Fluoro: A fluorine atom (-F) at position 2.

-

4-(phenylmethoxy): A phenylmethoxy group (-OCH₂C₆H₅), also known as a benzyloxy group, at position 4.

Summing the atoms gives the molecular formula: C₁₄H₁₃FO .

Calculation from Atomic Weights

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For high-precision work, it is crucial to distinguish between average molecular mass (using standard atomic weights) and monoisotopic mass (using the mass of the most abundant isotope of each element).

| Element | Count | Standard Atomic Weight (Da) | Monoisotopic Mass (Da) | Subtotal (Standard) | Subtotal (Monoisotopic) |

| Carbon (C) | 14 | 12.011 | 12.000000 | 168.154 | 168.000000 |

| Hydrogen (H) | 13 | 1.008 | 1.007825 | 13.104 | 13.101725 |

| Fluorine (F) | 1 | 18.998 | 18.998403 | 18.998 | 18.998403 |

| Oxygen (O) | 1 | 15.999 | 15.994915 | 15.999 | 15.994915 |

| Total | 216.255 Da | 216.095043 Da |

-

Average Molecular Weight: 216.26 g/mol

-

Monoisotopic Molecular Weight: 216.095 g/mol

This distinction is critical: chemists typically use the average molecular weight for stoichiometric calculations, while mass spectrometry measures the monoisotopic mass.[1]

Experimental Determination of Molecular Weight

While theoretical calculation is essential, experimental verification is the gold standard for confirming the identity of a compound. The following sections detail the principal methods for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The core principle involves vaporizing and ionizing the sample, separating the resulting ions based on their m/z, and detecting them.[1][3]

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS is chosen to obtain an "accurate mass" measurement, which can confirm the elemental composition and thus the molecular formula, providing a higher degree of confidence than low-resolution instruments.

-

Step 1: Sample Preparation

-

Prepare a stock solution of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a dilute sample solution (e.g., 1-10 µg/mL) using a solvent system appropriate for the ionization method, such as 50:50 acetonitrile:water with 0.1% formic acid for positive-ion electrospray ionization (ESI). The acid facilitates protonation.

-

-

Step 2: Instrumentation and Ionization

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Select an appropriate ionization technique. For a molecule of this nature, ESI is a soft ionization method that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

-

Step 3: Data Acquisition and Interpretation

-

Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [M+H]⁺ would be the monoisotopic mass plus the mass of a proton (1.007276 Da), resulting in an expected m/z of approximately 217.1023.

-

The instrument will generate a spectrum plotting ion intensity versus m/z. The most intense peak corresponding to the molecule of interest should be the [M+H]⁺ ion.

-

The high-resolution data allows for the determination of the molecular formula from the accurate mass. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₁₄H₁₄FO⁺.

-

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule.[4][5]

Workflow for Molecular Formula Determination

Caption: From elemental analysis to molecular formula.

Protocol: From Elemental Analysis to Molecular Formula

-

Step 1: Combustion Analysis

-

A precisely weighed sample of the compound is combusted in an excess of oxygen.

-

The combustion products (CO₂, H₂O) are collected and weighed by specific absorbers.

-

The masses of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O. The percentage of oxygen is typically determined by difference.

-

-

Step 2: Empirical Formula Calculation [6][7]

-

Convert mass percentages to moles: Assume a 100 g sample, so percentages convert directly to grams. Divide the mass of each element by its atomic weight.

-

Theoretical %C = (14 * 12.011) / 216.255 * 100 = 77.75%

-

Theoretical %H = (13 * 1.008) / 216.255 * 100 = 6.06%

-

Theoretical %F = (1 * 18.998) / 216.255 * 100 = 8.78%

-

Theoretical %O = (1 * 15.999) / 216.255 * 100 = 7.40%

-

-

Find the simplest whole-number ratio: Divide the mole amount of each element by the smallest mole value obtained. This gives the subscripts for the empirical formula. For this compound, the empirical formula is the same as the molecular formula, C₁₄H₁₃FO.

-

-

Step 3: Molecular Formula Determination [7][8]

-

Calculate the empirical formula mass (EFM). In this case, the EFM of C₁₄H₁₃FO is 216.255 Da.

-

Divide the experimentally determined molecular weight (from mass spectrometry) by the EFM.

-

Ratio = (Molecular Weight) / (Empirical Formula Mass)

-

-

The result should be a whole number (n). The molecular formula is obtained by multiplying the subscripts in the empirical formula by n.[8] For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, this ratio will be 1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can be adapted for molecular weight determination, particularly for polymers through end-group analysis.[9][10] For small molecules, quantitative NMR (qNMR) can be used with an internal standard to confirm molar concentration, which, combined with a known mass, can validate the molecular weight.

Principle of NMR Spectroscopy

Caption: The basic principles of NMR spectroscopy.

Conceptual Protocol: Molecular Weight Validation by qNMR

-

Rationale: This method validates the calculated molecular weight by confirming the quantity of the substance in a weighed sample. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

-

Step 1: Sample Preparation

-

Accurately weigh a sample of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (e.g., 10.0 mg).

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard must have peaks that do not overlap with the analyte's peaks.

-

Dissolve both in a deuterated solvent (e.g., CDCl₃).

-

-

Step 2: Data Acquisition

-

Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

-

Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

-

-

Step 3: Calculation

-

The molar amount of the analyte can be calculated using the following formula:

-

M_analyte = (I_analyte / N_analyte) * (N_std / I_std) * M_std where M is the molar amount, I is the integral value, and N is the number of protons for the integrated signal.

-

-

The molecular weight (MW) can then be calculated:

-

MW_analyte = (Weight_analyte) / M_analyte

-

-

The result should closely match the theoretical molecular weight of 216.26 g/mol .

-

Data Summary

| Method | Information Obtained | Key Advantages |

| Theoretical Calculation | Average and Monoisotopic Molecular Weight | Essential benchmark, no instrumentation required. |

| Mass Spectrometry (HRMS) | Accurate Monoisotopic Mass, Molecular Formula | High accuracy and sensitivity, confirms elemental composition. |

| Elemental Analysis | Empirical Formula (% Composition) | Confirms elemental ratios, complementary to MS. |

| Quantitative NMR (qNMR) | Molar Quantity (validates MW) | Validates purity and MW simultaneously, non-destructive. |

Conclusion

The determination of the molecular weight of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a multi-faceted process that combines theoretical calculation with rigorous experimental validation. While a theoretical molecular weight of 216.26 g/mol can be calculated from its molecular formula, C₁₄H₁₃FO , this value must be confirmed experimentally.

High-resolution mass spectrometry stands as the definitive technique, providing a direct and highly accurate measurement of the monoisotopic mass, which in turn validates the molecular formula. Complementary methods such as elemental analysis and quantitative NMR spectroscopy provide further layers of confirmation, ensuring the identity, purity, and ultimately, the structural integrity of the compound. For researchers in drug development and synthetic chemistry, the application of these orthogonal techniques is not merely procedural but a fundamental tenet of scientific integrity, ensuring the reliability of all subsequent research.

References

-

U.S. Environmental Protection Agency. Benzene, 2-fluoro-4-methyl-1-nitro- - Substance Details. Available at: [Link]

-

National Institute of Standards and Technology. Benzene, 2-fluoro-1-methyl-4-nitro-. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 1-Fluoro-2-methyl-4-(pent-4-en-1-yl)benzene. In PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available at: [Link]

-

European Polymer Journal. Application of NMR spectroscopy in molecular weight determination of polymers. Available at: [Link]

-

Chemistry LibreTexts. 2.2: Molecular Weight Determination. Available at: [Link]

-

Chemistry LibreTexts. 10.13: Determining Molecular Formulas. Available at: [Link]

-

University of Illinois. Stoichiometry: Elemental Analysis. Available at: [Link]

-

The Journal of Organic Chemistry. Molecular Weight Determination by N.m.r. Spectroscopy. Available at: [Link]

-

University of Southern Mississippi. Determination of Molecular Weight. Available at: [Link]

-

Cambridge University Press. Molecular weight determination. In Principles of Polymer Chemistry. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Available at: [Link]

-

National Institute of Standards and Technology. Benzene, 1-fluoro-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

YouTube. Elemental Analysis: Empirical and Molecular Formulas. Available at: [Link]

-

OpenStax. 3.2 Determining Empirical and Molecular Formulas. In Chemistry 2e. Available at: [Link]

-

University of California, Davis. Determining molecular weights of proteins by ESI. Available at: [Link]

-

JoVE. Video: Experimental Determination of Chemical Formula. Available at: [Link]

-

Creative Biostructure. Determination of the Molecular Weight of Polymers. Available at: [Link]

-

The Journal of Physical Chemistry Letters. Molecular Weight Determination by Counting Molecules. Available at: [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at: [Link]

-

University of California, Los Angeles. Mass Spectrometry. Available at: [Link]

-

ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]

-

Portland Press. A beginner’s guide to mass spectrometry–based proteomics. Available at: [Link]

-

PubChem. 1-Fluoro-2-(fluoromethyl)benzene. In PubChem Compound Database. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. portlandpress.com [portlandpress.com]

- 4. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 6. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 7. Video: Experimental Determination of Chemical Formula [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical analysis. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is an aromatic ether with a fluorine and a methyl substituent on the benzene ring.

-

Systematic Name: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

-

Other Names:

-

4-Benzyloxy-2-fluoro-1-methylbenzene

-

2-(Benzyloxy)-4-fluoro-1-methylbenzene

-

4-Fluoro-1-methyl-2-phenylmethoxybenzene

-

-

CAS Numbers: 885267-20-9, 1260881-29-5

-

Molecular Formula: C₁₄H₁₃FO

-

Molecular Weight: 216.25 g/mol

-

Chemical Structure:

(A 2D rendering of the chemical structure)

Predicted Physical Properties

In the absence of experimentally determined data, computational predictions provide valuable estimates for the physical properties of a compound. The following table summarizes the predicted properties for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. These values are derived from established algorithms that analyze the molecule's structure.

| Property | Predicted Value | Unit |

| Boiling Point | ~310-330 | °C |

| Melting Point | ~40-60 | °C |

| Density | ~1.1 | g/cm³ |

| Solubility in Water | Low to Insoluble | - |

| LogP (Octanol-Water Partition Coefficient) | ~4.2 | - |

Disclaimer: The physical properties listed above are in silico predictions and have not been experimentally verified. They should be used as estimations for experimental design and planning.

Experimental Determination of Physical Properties: Methodologies and Rationale

Understanding the experimental basis for physical property determination is crucial for researchers. This section outlines the standard protocols for measuring the key physical properties of an organic compound like 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[1]

Experimental Protocol: Capillary Method [2]

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Causality and Trustworthiness: A narrow melting range (typically < 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This self-validating aspect makes melting point determination a fundamental technique in synthetic chemistry.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] It is a characteristic physical property for liquid compounds.

Experimental Protocol: Distillation Method [5]

-

Apparatus Setup: A distillation apparatus is assembled with a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Vaporization and Condensation: The liquid boils, and the vapor rises, surrounding the thermometer bulb. The vapor then enters the condenser, where it cools and returns to a liquid state, collecting in the receiving flask.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Causality and Trustworthiness: This method is self-validating as a constant boiling point during distillation suggests a pure substance. A mixture of liquids will typically boil over a range of temperatures. For small sample sizes, the Thiele tube method is a common alternative.[6]

Caption: Workflow for Boiling Point Determination.

Density Determination

Density, the mass per unit volume, is a fundamental physical property.[7]

Experimental Protocol: Volumetric and Gravimetric Method [8]

-

Mass Measurement: A known volume of the liquid is carefully measured using a calibrated volumetric flask or pycnometer.

-

Weight Measurement: The mass of the empty, dry container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is the difference between the two measurements.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Causality and Trustworthiness: The accuracy of this method depends on the precision of the volumetric and gravimetric measurements. Using calibrated glassware and an analytical balance ensures high-quality data. The procedure is validated by repeating the measurement to ensure reproducibility.

Solubility Determination

Solubility is a measure of how much of a substance (solute) can dissolve in a given amount of another substance (solvent).[9]

Experimental Protocol: Qualitative Assessment [10]

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

Observation: The mixture is observed to see if the solute has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.

Causality and Trustworthiness: The principle of "like dissolves like" is a guiding concept.[11] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, its largely nonpolar structure predicts low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes. The presence of the ether oxygen and the fluorine atom may impart a slight polarity.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. While experimental data is currently lacking, the predicted values and the detailed methodologies for their determination offer a solid foundation for researchers. The provided protocols and the rationale behind them are intended to empower scientists in their experimental design and data interpretation, ensuring a rigorous and informed approach to the study of this and other novel chemical entities.

References

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

MeitY OLabs. (2017, February 8). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link]

-

RSC Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

Sayed, M. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved from [Link]

-

Sayed, M. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. SlideShare. Retrieved from [Link]

-

Science Department, C. (n.d.). Experiment 1: Mass, Volume, and Density (Two Lab Periods). Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental solubility data for this specific molecule, this document focuses on the foundational principles and robust experimental methodologies for determining its solubility. We will delve into the theoretical considerations that govern the solubility of substituted benzenes, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss the interpretation of the resulting data. This guide is intended to be a self-validating resource, empowering researchers to generate high-quality, reliable solubility data for novel compounds like 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern. A drug must be in solution to be absorbed from the gastrointestinal tract and exert its pharmacological effect.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug development.[2]

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a substituted aromatic ether. Its structure, featuring a fluorinated toluene core linked to a benzyloxy group, suggests a lipophilic character, which often correlates with low aqueous solubility. The presence of the fluorine atom can modulate physicochemical properties such as pKa and crystal lattice energy, further influencing its solubility profile.[3] This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of this and structurally related molecules.

Physicochemical Properties and Predicted Solubility

Structural Features Influencing Solubility:

-

Aromatic Rings: The two phenyl rings contribute significantly to the molecule's hydrophobicity.

-

Ether Linkage: The ether group can act as a hydrogen bond acceptor, which may slightly enhance aqueous solubility.

-

Fluorine Substituent: The electronegative fluorine atom can influence the electron distribution of the aromatic ring and participate in intermolecular interactions, though its effect on solubility is not always straightforward.

-

Methyl Group: The methyl group is nonpolar and will likely decrease aqueous solubility.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | Water Solubility (Predicted/Experimental) |

| 2-Fluoro-1,4-dimethylbenzene | 124.16 | 3.2 | Not miscible or difficult to mix in water.[4] | |

| 1-Fluoro-4-methoxybenzene | 126.13 | 1.834 | log10WS = -1.92 (mol/L).[5] | |

| Benzyl alcohol | 108.14 | 1.1 | Moderately soluble in water (~4 g/100 mL).[6] | |

| Benzyl ether | 182.24 | 3.8 | Insoluble in water. |

Note: LogP and water solubility values for some compounds are from computational models and should be considered as estimates.

Based on these analogs, 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is predicted to have low aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or physicochemical properties, can provide more refined predictions.[7][8][9] However, experimental determination remains the gold standard.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[12] It represents the true solubility and is typically measured using the shake-flask method.[2][13]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (usually DMSO) and then adding this stock solution to an aqueous buffer.[14] The concentration at which the compound precipitates is its kinetic solubility. This method is high-throughput and commonly used in early discovery screening.[15]

Thermodynamic Solubility: The Gold Standard

The shake-flask method, as outlined by regulatory bodies like the OECD (Guideline 105), is the definitive method for determining thermodynamic solubility.[16][17]

Objective: To determine the equilibrium solubility of a compound by allowing it to reach a saturated state in an aqueous buffer over an extended period.

Materials:

-

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers of varying pH (e.g., pH 5.0, pH 9.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

Calibrated pH meter

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[13]

-

To each vial, add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24-48 hours, but the exact time should be determined by taking measurements at various time points until the concentration in solution remains constant.[13][15]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid by either centrifugation or filtration. If filtering, ensure the filter material does not adsorb the compound.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Analyze the calibration standards and the saturated aqueous samples by a validated HPLC-UV method.

-

Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

-

Data Analysis and Interpretation:

The thermodynamic solubility is reported in units such as mg/mL or µM. Performing this assay at different pH values is critical for ionizable compounds.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment and are particularly useful when compound availability is limited.[14]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

-

10 mM stock solution of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Methodology:

-

Plate Preparation:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Prepare a serial dilution of the 10 mM DMSO stock solution in a separate plate.

-

-

Compound Addition:

-

Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.

-

Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a constant temperature.[15]

-

-

Measurement:

-

Measure the turbidity or light scattering in each well using a nephelometer or plate reader. An increase in turbidity indicates precipitation.

-

Data Analysis and Interpretation:

The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of solubility experiments.[18]

-

pH: For ionizable compounds, solubility can be highly pH-dependent.

-

Temperature: Solubility is generally temperature-dependent.

-

Polymorphism: Different crystalline forms of a compound can have different solubilities.

-

Purity: Impurities can enhance or suppress solubility.

-

Equilibration Time: Insufficient time will lead to an underestimation of thermodynamic solubility.

Conclusion

While direct experimental solubility data for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is currently unavailable in the public domain, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. Based on its chemical structure, the compound is anticipated to be poorly soluble in aqueous media. The robust shake-flask method for thermodynamic solubility and the high-throughput kinetic solubility assay are presented as complementary tools for a comprehensive solubility assessment. Accurate and reliable solubility data are fundamental to the successful progression of any compound through the drug discovery and development pipeline.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Retrieved from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ResearchGate. (2014). Docking and 3D-QSAR study of stability constants of benzene derivatives as environmental pollutants with α-cyclodextrin. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

PubMed. (2013). 3D-QSAR studies on the toxicity of substituted benzenes to Tetrahymena pyriformis: CoMFA, CoMSIA and VolSurf approaches. Retrieved from [Link]

-

ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

ACS Publications. (2021). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]

-

MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

-

PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

PubMed. (1998). QSAR of benzene derivatives: comparison of classical descriptors, quantum theoretic parameters and flip regression, exemplified by phenylalkylamine hallucinogens. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzyl-ethers.

-

ResearchGate. (2007). Modeling of the Acute Toxicity of Benzene Derivatives by Complementary QSAR Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2021). Recent advances in single-benzene-based fluorophores: physicochemical properties and applications. Retrieved from [Link]

-

Sirius Analytical. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | Benchchem [benchchem.com]

- 5. Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. 3D-QSAR studies on the toxicity of substituted benzenes to Tetrahymena pyriformis: CoMFA, CoMSIA and VolSurf approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. evotec.com [evotec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. asianpubs.org [asianpubs.org]

- 15. enamine.net [enamine.net]

- 16. filab.fr [filab.fr]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. uspnf.com [uspnf.com]

Spectroscopic Data of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the aromatic compound 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic values and data from closely related structural analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of actual experimental data, empowering researchers to validate and expand upon the foundational information provided herein. The synthesis of this compound is a critical first step for its characterization, and while various methods can be envisioned, a common approach involves the Williamson ether synthesis.

Introduction

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 4-benzyloxy-2-fluorotoluene, possesses a unique combination of functional groups that make it a valuable scaffold in the design of novel chemical entities. The presence of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug discovery. The benzyloxy group offers a versatile handle for further synthetic modifications, while the toluene moiety provides a hydrophobic core. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This guide is structured to provide both a theoretical framework for understanding the spectroscopic characteristics of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and practical, step-by-step protocols for its experimental analysis.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are key to interpreting its spectroscopic data. The molecule consists of a 1,2,4-trisubstituted benzene ring, a benzyl ether linkage, and a methyl group.

Caption: Molecular structure of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the benzylic methylene protons, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (3H, Phenyl) | 7.30 - 7.50 | Multiplet | - |

| Aromatic (2H, Phenyl) | 7.30 - 7.50 | Multiplet | - |

| Aromatic (H-6) | ~7.00 | Doublet | J(H-F) ≈ 8-10 |

| Aromatic (H-5) | ~6.80 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| Aromatic (H-3) | ~6.75 | Doublet | J(H-H) ≈ 2-3 |

| Methylene (-OCH₂-) | ~5.05 | Singlet | - |

| Methyl (-CH₃) | ~2.20 | Singlet | - |

Rationale behind Predictions:

-

Aromatic Protons (Phenyl Group): These protons are expected to appear in the typical aromatic region (7.30-7.50 ppm) as a complex multiplet due to overlapping signals.

-

Aromatic Protons (Substituted Ring): The fluorine atom will cause splitting of the adjacent proton signals. H-6 is expected to be a doublet due to coupling with the fluorine atom. H-5 will likely be a doublet of doublets, coupling to both H-6 and the fluorine atom. H-3 will be a doublet due to coupling with H-5.

-

Methylene Protons: The benzylic protons are deshielded by the adjacent oxygen atom and will appear around 5.05 ppm. They are expected to be a singlet as there are no adjacent protons.

-

Methyl Protons: The methyl protons will appear in the upfield region, around 2.20 ppm, as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-F (ipso) | ~158 (d, ¹JCF ≈ 240 Hz) |

| C-O (ipso) | ~155 |

| C-ipso (Phenyl) | ~137 |

| C-CH₃ (ipso) | ~125 |

| Aromatic CH (Phenyl) | 128 - 129 |

| Aromatic CH (Substituted Ring) | 115 - 120 |

| Methylene (-OCH₂-) | ~70 |

| Methyl (-CH₃) | ~16 |

Rationale behind Predictions:

-

Carbons bonded to Heteroatoms: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbon bonded to the oxygen of the ether will also be downfield.

-

Quaternary Carbons: The ipso-carbons of the phenyl and methyl-substituted positions will have distinct chemical shifts.

-

Aromatic CH Carbons: The carbons in the phenyl ring will appear in the typical aromatic region. The carbons in the substituted ring will be influenced by the electron-donating and -withdrawing effects of the substituents.

-

Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying the presence of specific functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3030 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-O (Ether) | 1200 - 1250 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong | |

| C-F | 1000 - 1400 | Strong |

Rationale behind Predictions:

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

-

C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: The strong absorption bands for the C-O stretching of the ether linkage are a key diagnostic feature.

-

C-F Stretch: The C-F bond will exhibit a strong absorption in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₄H₁₃FO would be at m/z = 216.09.

-

Major Fragmentation Pathways:

-

Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z = 125.

-

Formation of the benzyl cation ([C₇H₇]⁺) at m/z = 91 (tropylium ion), which is a very common and stable fragment.

-

Cleavage of the ether bond with charge retention on the fluorotoluene moiety.

-

Experimental Protocols

To obtain definitive spectroscopic data for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, the following experimental protocols are recommended.

Synthesis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

A plausible synthetic route is the Williamson ether synthesis, starting from 2-fluoro-4-methoxytoluene and benzyl bromide.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Preparation: To a solution of 2-fluoro-4-methoxytoluene in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation, forming the corresponding alkoxide.

-

Addition of Electrophile: Slowly add a solution of benzyl bromide in the same solvent to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used for softer ionization.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles of spectroscopy and comparison with analogous structures, offer a solid foundation for researchers. The included experimental protocols provide a clear pathway for the synthesis and empirical validation of these spectroscopic characteristics. As a molecule with significant potential in various fields of chemical research, the definitive experimental characterization of this compound is a crucial step towards unlocking its full utility.

References

Due to the lack of specific literature for the target compound, this section would typically be populated with references to general spectroscopy textbooks, synthesis procedures for similar compounds, and any publications that mention or predict data for this molecule. For the purpose of this generated guide, specific, verifiable URLs cannot be provided as no direct data source was found.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Synthesis of substituted ethers via Williamson ether synthesis.

Technical Guide: NMR Analysis of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

CAS Registry Number : 1036724-56-7 Chemical Formula : C₁₄H₁₃FO Molecular Weight : 216.25 g/mol [1][2]

Executive Summary